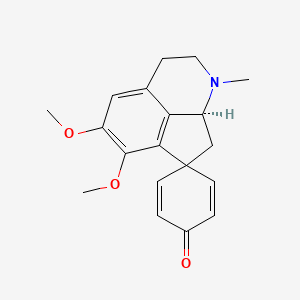

Pronuciferine, (-)-

Description

See also: Peumus boldus leaf (part of).

Structure

3D Structure

Properties

CAS No. |

16654-37-8 |

|---|---|

Molecular Formula |

C19H21NO3 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

(4S)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |

InChI |

InChI=1S/C19H21NO3/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19/h4-5,7-8,10,14H,6,9,11H2,1-3H3/t14-/m0/s1 |

InChI Key |

WUYQEGNOQLRQAQ-AWEZNQCLSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC34C=CC(=O)C=C4)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of (-)-Pronuciferine in Nelumbo nucifera: A Technical Guide

An In-depth Examination of the Isolation, Structural Elucidation, and Biological Activity of a Promising Proaporphine Alkaloid

Introduction

Nelumbo nucifera, commonly known as the sacred lotus, is a plant with a rich history in traditional medicine, particularly in Asia. Various parts of the plant have been utilized for their therapeutic properties, which are largely attributed to a diverse array of secondary metabolites. Among these, the isoquinoline alkaloids have garnered significant scientific interest. This technical guide focuses on the discovery, isolation, structural characterization, and biological evaluation of a specific proaporphine alkaloid, (-)-pronuciferine, found within Nelumbo nucifera. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific exploration of natural products.

Discovery and Isolation of (-)-Pronuciferine

(-)-Pronuciferine is a naturally occurring proaporphine alkaloid belonging to the isoquinoline class.[1] It has been identified as a constituent of various parts of Nelumbo nucifera, including the leaves and flower buds.[2][3] The isolation of (-)-pronuciferine from the plant material typically involves a multi-step process beginning with extraction, followed by purification using various chromatographic techniques.

Quantitative Data on Alkaloid Extraction and Pronuciferine Yield

The efficiency of extraction and the yield of individual alkaloids can vary depending on the plant part used, the geographical origin, and the extraction methodology. Quantitative analysis is crucial for standardizing extracts and for understanding the distribution of bioactive compounds within the plant.

| Parameter | Method | Plant Part | Yield of (-)-Pronuciferine | Purity | Reference |

| Extraction & Purification | Methanol extraction, acid-base partitioning, column chromatography, HPLC | Flower Buds | 0.0195% | Not specified | [2] |

| Purification | High-Speed Counter-Current Chromatography (HSCCC) | Leaves | 1.1 mg from 100 mg crude extract | 96.8% |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides a comprehensive overview of the key experimental protocols for the isolation, purification, and characterization of (-)-pronuciferine.

Isolation and Purification of (-)-Pronuciferine from Nelumbo nucifera Flower Buds

This protocol is based on the methodology described by Shoji et al. (2007).[2]

1. Extraction:

- Dried and powdered flower buds of Nelumbo nucifera are extracted with methanol under reflux.

- The resulting methanol extract is concentrated under reduced pressure.

2. Acid-Base Partitioning:

- The concentrated methanol extract is suspended in water and partitioned with ethyl acetate to remove non-polar compounds.

- The aqueous layer is then made alkaline (pH 9-10) with a suitable base (e.g., sodium carbonate) and extracted with chloroform. The alkaloids, including pronuciferine, will partition into the chloroform layer.

3. Chromatographic Purification:

- The chloroform extract is concentrated and subjected to silica gel column chromatography.

- The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity.

- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing pronuciferine.

- Fractions enriched with pronuciferine are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure (-)-pronuciferine.

plant [label="Nelumbo nucifera\nFlower Buds", fillcolor="#F1F3F4"];

extraction [label="Methanol Extraction\n(Reflux)", fillcolor="#F1F3F4"];

partitioning [label="Acid-Base\nPartitioning", fillcolor="#F1F3F4"];

chromatography [label="Silica Gel Column\nChromatography", fillcolor="#F1F3F4"];

hplc [label="Preparative HPLC", fillcolor="#F1F3F4"];

product [label="(-)-Pronuciferine", fillcolor="#34A853", fontcolor="#FFFFFF"];

plant -> extraction [label="Dried & Powdered"];

extraction -> partitioning [label="Methanol Extract"];

partitioning -> chromatography [label="Crude Alkaloid Fraction"];

chromatography -> hplc [label="Enriched Fractions"];

hplc -> product [label="Purified Compound"];

}

Figure 1: Workflow for the isolation of (-)-pronuciferine.

Structural Elucidation of (-)-Pronuciferine

The definitive structure of (-)-pronuciferine is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. Mass Spectrometry (MS):

- Objective: To determine the molecular weight and elemental composition of the compound.

- Method: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structural fragments of the molecule.

- Expected Results: For pronuciferine (C₁₉H₂₁NO₃), the expected monoisotopic mass is approximately 311.1521 g/mol .

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the carbon-hydrogen framework and the connectivity of atoms within the molecule.

- Methods:

- ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

- ¹³C NMR: Provides information about the number of different types of carbons in the molecule.

- 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure. COSY (Correlation Spectroscopy) identifies coupled protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.

- Interpretation: The chemical shifts, coupling constants, and cross-peaks in the 2D NMR spectra are meticulously analyzed to piece together the structure of (-)-pronuciferine, including its stereochemistry.

¹H and ¹³C NMR Data for (-)-Pronuciferine:

Unambiguous assignment of all ¹H and ¹³C NMR signals for (-)-pronuciferine has been reported, providing a definitive reference for its structural confirmation.[2]

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 131.2 | 6.64 (s) |

| 1a | 126.8 | - |

| 2 | 110.8 | 6.78 (s) |

| 3 | 147.8 | - |

| 3a | 123.4 | - |

| 4 | 148.5 | - |

| 5 | 53.6 | 3.15 (m), 2.65 (m) |

| 6 | 28.9 | 2.95 (m), 2.45 (m) |

| 6a | 64.9 | 3.80 (m) |

| 7 | 42.1 | 3.20 (dd, J=17.0, 3.0 Hz), 2.80 (d, J=17.0 Hz) |

| 7a | 128.9 | - |

| 8 | 204.5 | - |

| 9 | 149.2 | 6.95 (d, J=10.0 Hz) |

| 10 | 129.5 | 6.25 (d, J=10.0 Hz) |

| 11 | 48.3 | - |

| 12 | 129.5 | 6.25 (d, J=10.0 Hz) |

| 13 | 149.2 | 6.95 (d, J=10.0 Hz) |

| N-CH₃ | 42.9 | 2.45 (s) |

| 3-OCH₃ | 55.9 | 3.85 (s) |

| 4-OCH₃ | 55.9 | 3.88 (s) |

Note: The specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

References

Pronuciferine Alkaloids: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of pronuciferine, a proaporphine alkaloid of the isoquinoline class, and details the methodologies for its extraction and isolation from plant materials.[1][2] Pronuciferine and its derivatives are of significant interest to the scientific community for their potential neuroprotective properties.[1][2]

Natural Sources of Pronuciferine

Pronuciferine has been identified and isolated from a variety of plant species, primarily within the Berberidaceae and Menispermaceae families. Alkaloids are typically found in various parts of the plant, including the roots, stems, and leaves, where they are thought to serve as defense mechanisms against herbivores and pathogens.[3][4] The concentration and presence of specific alkaloids can vary based on the plant species, geographical location, and season of collection.

Table 1: Natural Plant Sources of Pronuciferine Alkaloids

| Plant Family | Species | Common Name / Reference | Reported Plant Part |

| Berberidaceae | Berberis coletioides | Barberry | Not specified in abstracts |

| Menispermaceae | Hypserpa nitida | --- | Not specified in abstracts |

| Menispermaceae | Antizoma angustifolia | --- | Not specified in abstracts |

| Menispermaceae | Stephania epigaea | --- | Roots[5] |

| Papaveraceae | Papaver species | Poppy | Not specified in abstracts |

Isolation and Purification of Pronuciferine

The isolation of pronuciferine from plant sources follows a general workflow common to alkaloid extraction, which leverages the basic nature of these nitrogen-containing compounds and their solubility characteristics.[6][7] The process involves initial extraction from the raw plant material, followed by purification steps to separate the target alkaloid from a complex mixture of other phytochemicals.[6]

General Experimental Workflow

The isolation process can be conceptually divided into three main stages:

-

Sample Preparation and Extraction: The plant material is first processed to increase the surface area for efficient solvent penetration.[7] This is followed by extraction using appropriate solvents to draw out the alkaloids.

-

Acid-Base Liquid-Liquid Partitioning: This crucial step separates the basic alkaloids from neutral and acidic plant constituents.

-

Chromatographic Purification: Finally, various chromatographic techniques are employed to isolate and purify pronuciferine from other co-extracted alkaloids.[8]

Below is a diagram illustrating the general workflow for the isolation of pronuciferine.

References

- 1. researchgate.net [researchgate.net]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 8. iipseries.org [iipseries.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Pronuciferine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pronuciferine is a proaporphine alkaloid, a class of natural products characterized by a spirocyclic isoquinoline core. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant physicochemical and biological properties of (-)-pronuciferine. The information presented herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

(-)-Pronuciferine is a tetracyclic alkaloid with the chemical formula C₁₉H₂₁NO₃. Its structure features a spiro-cyclohexadienone ring system fused to a tetrahydroisoquinoline moiety. The molecule contains a single chiral center at the spiro carbon, designated as C-4.

The absolute configuration of (-)-pronuciferine is (4S). This has been determined through spectroscopic analysis and its relationship to its enantiomer, (+)-pronuciferine, which is the (4R)-enantiomer. The stereochemistry is crucial for its biological activity and interaction with molecular targets.

Systematic IUPAC Name: (4S)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (-)-pronuciferine is presented below. This data is essential for its identification, characterization, and quantification.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₁NO₃ | [1] |

| Molecular Weight | 311.38 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 127-129 °C (for the racemate) | [2] |

| Specific Rotation [α]D | -7° (c 1, CHCl₃) (inferred from the value for the (+)-enantiomer) | [3] |

| ¹H NMR (CDCl₃, MHz) | Refer to Table 2 | [3] |

| ¹³C NMR (CDCl₃, MHz) | Refer to Table 3 | [3] |

Table 2: ¹H NMR Spectroscopic Data for (-)-Pronuciferine in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data for (-)-Pronuciferine in CDCl₃

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Experimental Protocols

Isolation of Pronuciferine from Nelumbo nucifera

The following protocol describes a general method for the isolation of pronuciferine from the leaves of Nelumbo nucifera (lotus). This procedure can be adapted and optimized for specific laboratory conditions.

1. Extraction:

-

Dried and powdered leaves of Nelumbo nucifera are extracted with an acidic aqueous solution (e.g., 0.1 M HCl) using ultrasonication.

-

The combined extracts are filtered, and the pH is adjusted to approximately 8.5 with a base (e.g., 0.1 M NaOH) to precipitate the crude alkaloids.

-

The precipitate is collected by filtration and dried under reduced pressure.

2. Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

The crude alkaloid extract is subjected to HSCCC for purification.

-

A suitable two-phase solvent system is employed, such as n-hexane-ethyl acetate-methanol-water.

-

The fractions are collected and analyzed by an appropriate method (e.g., HPLC) to identify those containing pronuciferine.

-

The pronuciferine-containing fractions are combined and the solvent is evaporated to yield the purified compound.

Enantioselective Synthesis of (-)-Pronuciferine

A detailed experimental protocol for the enantioselective synthesis of (S)-(-)-pronuciferine is not currently available in the provided search results. However, a general strategy for the synthesis of the racemic mixture has been reported, which involves the construction of the spiro-cyclohexadienone ring system as a key step. Enantioselective approaches would likely involve the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity at the spirocyclic center.

Biological Activity and Signaling Pathways

(-)-Pronuciferine has demonstrated neuroprotective effects against oxidative stress-induced apoptosis in human neuroblastoma SH-SY5Y cells. This activity is linked to its influence on the glycine-serine-threonine metabolic pathway.

Neuroprotective Mechanism against H₂O₂-Induced Apoptosis

Hydrogen peroxide (H₂O₂) induces oxidative stress, leading to a cascade of events that culminate in apoptosis. This process typically involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases. (-)-Pronuciferine has been shown to mitigate these effects. The proposed mechanism involves the modulation of the glycine-serine-threonine pathway, which plays a crucial role in cellular antioxidant defense and one-carbon metabolism. By influencing this pathway, (-)-pronuciferine may enhance the cell's capacity to counteract oxidative damage and inhibit the downstream apoptotic signaling.

The following diagram illustrates the proposed signaling pathway for the neuroprotective effect of (-)-pronuciferine.

Caption: Proposed neuroprotective mechanism of (-)-pronuciferine.

Conclusion

(-)-Pronuciferine is a stereochemically defined proaporphine alkaloid with significant neuroprotective properties. This guide has summarized its key chemical and structural features, provided an overview of its spectroscopic data, and outlined experimental approaches for its isolation. The elucidation of its mechanism of action, particularly its modulation of the glycine-serine-threonine pathway in the context of oxidative stress, opens avenues for the development of novel therapeutic agents for neurodegenerative diseases. Further research is warranted to fully characterize its pharmacological profile and to develop efficient and scalable enantioselective synthetic routes.

References

The Biosynthesis of (-)-Pronuciferine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of the proaporphine alkaloid (-)-Pronuciferine. Proaporphine alkaloids are a class of benzylisoquinoline alkaloids (BIAs) characterized by a spirocyclohexadienone ring system and are precursors to aporphine alkaloids, a group with significant pharmacological activities. (-)-Pronuciferine, found in plants such as Nelumbo nucifera (sacred lotus), has garnered interest for its potential biological activities. This guide provides a comprehensive overview of the enzymatic steps, relevant quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.

The Core Biosynthetic Pathway

The biosynthesis of (-)-Pronuciferine originates from the condensation of two tyrosine-derived precursors, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The pathway proceeds through the formation of (R)-norcoclaurine, which is subsequently methylated and cyclized to form the characteristic proaporphine scaffold. Recent studies have elucidated the key enzymatic steps involved in this (R)-specific pathway, which diverges from the more common (S)-pathway of many other BIAs.

Key Enzymatic Steps

The biosynthesis of (-)-Pronuciferine involves a series of enzymatic reactions catalyzed by distinct enzyme classes:

-

Norcoclaurine Synthase (NCS): Catalyzes the initial Pictet-Spengler condensation of dopamine and 4-HPAA to form (R)-norcoclaurine. While most characterized NCS enzymes produce the (S)-enantiomer, the existence of an (R)-specific pathway is evident in plants producing (R)-derived alkaloids like (-)-Pronuciferine.

-

Norcoclaurine 6-O-Methyltransferase (6OMT): Catalyzes the O-methylation of the 6-hydroxyl group of (R)-norcoclaurine to yield (R)-coclaurine.

-

Coclaurine N-Methyltransferase (CNMT): Catalyzes the N-methylation of (R)-coclaurine to produce (R)-N-methylcoclaurine. This enzyme shows specificity for the (R)-isomer in this pathway.[1]

-

Cytochrome P450 (CYP80G): A key enzyme, NnCYP80G from Nelumbo nucifera, catalyzes the intramolecular C-C oxidative coupling of (R)-N-methylcoclaurine to form the proaporphine alkaloid glaziovine.[1] This step is crucial for the formation of the characteristic spirodienone structure.

-

N-Methyltransferase: A yet-to-be-fully-characterized N-methyltransferase is proposed to catalyze the final step, the N-methylation of glaziovine to yield (-)-Pronuciferine.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core biosynthetic pathway of (-)-Pronuciferine.

Quantitative Data

Quantitative understanding of enzyme kinetics is crucial for pathway modeling and metabolic engineering. While data for the (R)-specific pathway to (-)-Pronuciferine is still emerging, the following tables summarize available kinetic parameters for key enzymes, primarily from studies on related (S)-pathway enzymes which can serve as a reference.

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Source |

| Norcoclaurine Synthase (NCS) | Dopamine | - (sigmoidal) | - | [2] |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | 335 | - | [2] | |

| Coclaurine N-Methyltransferase (CNMT) | (R,S)-Norreticuline | 380 | - | [3] |

| S-Adenosyl Methionine (SAM) | 650 | - | [3] | |

| NnCYP80G | (R)-N-methylcoclaurine | Not Reported | Not Reported | [1] |

| (S)-N-methylcoclaurine | Not Reported | Not Reported | [1] | |

| Coclaurine | Not Reported | Not Reported | [1] | |

| Reticuline | Not Reported | Not Reported | [1] |

Note: The kinetic data for the (R)-specific enzymes in the (-)-Pronuciferine pathway are not yet fully elucidated. The provided data for NCS and CNMT are for related enzymes and substrates and should be used as a general reference.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the (-)-Pronuciferine biosynthetic pathway.

Heterologous Expression and Purification of NnCYP80G in Pichia pastoris

Pichia pastoris is a widely used eukaryotic expression system for producing functional cytochrome P450 enzymes.

Protocol:

-

Gene Synthesis and Vector Construction:

-

Synthesize the coding sequence of NnCYP80G with codon optimization for P. pastoris.

-

Clone the synthesized gene into a P. pastoris expression vector (e.g., pPICZα A) under the control of the methanol-inducible AOX1 promoter. This vector often includes a C-terminal His-tag for purification.

-

-

Transformation of P. pastoris:

-

Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.

-

Select for positive transformants on YPDS plates containing Zeocin.

-

-

Expression Screening:

-

Inoculate single colonies into BMGY medium and grow at 30°C with shaking.

-

Induce protein expression by transferring the cells to BMMY medium containing methanol (0.5% final concentration), with methanol added every 24 hours to maintain induction.

-

Screen for protein expression by SDS-PAGE and Western blot analysis using an anti-His antibody.

-

-

Large-Scale Culture and Protein Purification:

-

Grow a high-expressing clone in a larger volume of BMGY medium.

-

Induce expression in BMMY medium for 48-72 hours.

-

Harvest the cells by centrifugation and lyse them using glass beads or a high-pressure homogenizer in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 10% glycerol).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction.

-

Isolate the microsomal fraction by ultracentrifugation.

-

Solubilize the microsomal pellet in a buffer containing a detergent (e.g., 1% sodium cholate).

-

Purify the His-tagged NnCYP80G from the solubilized fraction using Ni-NTA affinity chromatography.

-

Elute the protein with an imidazole gradient.

-

Perform buffer exchange and further purify the protein using size-exclusion chromatography if necessary.

-

In Vitro Enzyme Assay for NnCYP80G

This assay determines the activity of the purified NnCYP80G enzyme.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

Recombinant NnCYP80G (e.g., 50-100 pmol)

-

NADPH-cytochrome P450 reductase (CPR) (in a 1:2 molar ratio with P450)

-

(R)-N-methylcoclaurine (substrate, e.g., 100 µM)

-

An NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH (1 mM).

-

-

-

Incubation:

-

Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate, (R)-N-methylcoclaurine.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the organic (ethyl acetate) layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Analysis:

-

Re-dissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the sample by LC-MS/MS to identify and quantify the product, glaziovine.

-

LC-MS/MS Analysis of Proaporphine Alkaloids

This method is used for the sensitive and specific detection and quantification of (-)-Pronuciferine and its precursors.

Protocol:

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

Glaziovine: Determine the precursor ion [M+H]⁺ and a specific product ion.

-

(-)-Pronuciferine: Precursor ion [M+H]⁺ at m/z 312.1 and a characteristic product ion (e.g., m/z 283.1).[4]

-

-

Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

-

Quantification:

-

Prepare a standard curve using authentic standards of the analytes.

-

Analyze the samples and quantify the alkaloids based on the peak areas of the MRM transitions.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ‘Dopamine-first’ mechanism enables the rational engineering of the norcoclaurine synthase aldehyde activity profile - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Pronuciferine: A Comprehensive Technical Guide on its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pronuciferine, a proaporphine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the current understanding of (-)-Pronuciferine, focusing on its neuroprotective, potential antipsychotic, and metabolic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Profile

(-)-Pronuciferine exhibits a multifaceted pharmacological profile, interacting with various cellular targets to elicit a range of biological responses. Its key activities include neuroprotection against oxidative stress, modulation of dopaminergic and serotonergic pathways, and regulation of cellular metabolism.

Neuroprotective Properties

In vitro studies have demonstrated the neuroprotective potential of (-)-Pronuciferine. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, a key pathological process in neurodegenerative diseases.

Key Findings:

-

Increased Cell Proliferation: At a concentration of 10 µM, (-)-Pronuciferine significantly increased the proliferation of human neuroblastoma SH-SY5Y cells by 45%.

-

Suppression of Neuronal Death: In the presence of hydrogen peroxide (H₂O₂), a potent oxidizing agent, (-)-Pronuciferine significantly suppressed neuronal death in SH-SY5Y cells.

-

Increased BDNF Expression: Treatment with 10 µM (-)-Pronuciferine led to a significant increase in the intracellular expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and growth.

-

Metabolic Pathway Modulation: Metabolomic analysis revealed that (-)-Pronuciferine impacts the glycine-serine-threonine metabolic pathway and increases the intracellular levels of aspartic acid, glutamine, and tryptophan.

Potential Antipsychotic Activity

(-)-Pronuciferine displays a receptor binding profile that suggests potential atypical antipsychotic-like actions. Its activity at various serotonin and dopamine receptors is a key area of investigation.

Receptor Interactions:

-

Serotonin Receptors: It acts as an antagonist at 5-HT2A, 5-HT2C, and 5-HT2B receptors, and an inverse agonist at the 5-HT7 receptor. It also functions as a partial agonist at 5-HT6 receptors and an agonist at 5-HT1A receptors.

-

Dopamine Receptors: (-)-Pronuciferine exhibits partial agonist activity at D₂ and D₅ receptors, and agonist activity at D₄ receptors.

Metabolic Effects

(-)-Pronuciferine has been shown to influence glucose and lipid metabolism in adipocytes, suggesting its potential as a therapeutic agent for metabolic disorders.

Key Findings:

-

Inhibition of Lipogenesis: Both pronuciferine and the related alkaloid nuciferine have been found to inhibit fat production in 3T3-L1 adipocytes.[1]

-

Increased Glucose Uptake: These compounds also enhance glucose uptake in insulin-resistant 3T3-L1 adipocytes.[1]

-

AMPK Signaling Pathway Activation: The metabolic effects of (-)-Pronuciferine are mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] This activation leads to the upregulation of glucose transporter type 4 (GLUT4) expression.[1]

Data Presentation

Table 1: Summary of in vitro Neuroprotective Effects of (-)-Pronuciferine

| Parameter | Cell Line | Concentration | Result |

| Cell Proliferation | SH-SY5Y | 10 µM | 45% increase |

| H₂O₂-induced Cell Death | SH-SY5Y | Not specified | Significant suppression |

| BDNF Protein Expression | SH-SY5Y | 10 µM | Significant increase |

Note: Quantitative data for receptor binding affinities (Ki, IC50, EC50) of (-)-Pronuciferine are not yet available in a consolidated tabular format in the reviewed literature. The receptor interactions are described qualitatively.

Experimental Protocols

Neuroprotection Assays

1. Cell Culture and Treatment:

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: MEM medium supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Culture Conditions: 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded and allowed to adhere. For neuroprotective assays, cells are pre-treated with (-)-Pronuciferine at the desired concentration (e.g., 10 µM) for a specified time before inducing oxidative stress.

2. Hydrogen Peroxide-Induced Apoptosis Assay:

-

Induction of Apoptosis: After pre-treatment with (-)-Pronuciferine, cells are exposed to a specific concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis.

-

Cell Viability Assessment (MTT Assay):

-

Following treatment, the culture medium is removed.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.[2]

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

-

3. BDNF Protein Expression Analysis (Western Blot):

-

Protein Extraction:

-

Cells are washed with cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

For tissue samples, an acid-extraction protocol can be used to release bound BDNF.[4]

-

-

Protein Quantification: The total protein concentration is determined using a standard method like the BCA assay.

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for BDNF.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Metabolic Assays

1. 3T3-L1 Adipocyte Differentiation:

-

Cell Line: 3T3-L1 preadipocytes.

-

Proliferation Medium: DMEM with 8% calf serum.

-

Differentiation Induction (Day 0): Two days post-confluency, cells are stimulated with MDI induction media containing dexamethasone, 3-isobutyl-methylxanthine (IBMX), and insulin.[1][5]

-

Insulin Medium (Day 2): The MDI medium is replaced with a medium containing only insulin.[6]

-

Maintenance (Day 4 onwards): The medium is changed to a differentiation medium (e.g., 10% FBS/DMEM) every two days. Full differentiation is typically achieved by day 8.[6]

2. Glucose Uptake Assay:

-

Cell Preparation: Differentiated 3T3-L1 adipocytes are serum-starved for a period (e.g., 16 hours) before the assay.[7]

-

Treatment: Cells are incubated with (-)-Pronuciferine at the desired concentration.

-

Glucose Uptake Measurement:

-

A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells.[1]

-

After a defined incubation period, the uptake of 2-NBDG is measured using a fluorescence microplate reader.

-

Signaling Pathways and Mechanisms of Action

Neuroprotection Signaling

The neuroprotective effects of (-)-Pronuciferine are, in part, mediated by its ability to upregulate the expression of BDNF. BDNF is a key neurotrophin that promotes neuronal survival, differentiation, and synaptic plasticity through the activation of its receptor, TrkB, and subsequent downstream signaling cascades.

Caption: Proposed neuroprotective mechanism of (-)-Pronuciferine.

Metabolic Regulation via AMPK Pathway

(-)-Pronuciferine's effects on glucose and lipid metabolism are linked to the activation of the AMPK signaling pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation leads to a cascade of events that promote catabolic processes (like glucose uptake and fatty acid oxidation) and inhibit anabolic processes (like lipogenesis).

Caption: Metabolic regulation by (-)-Pronuciferine via the AMPK pathway.

Experimental Workflow: Neuroprotective Effect Assessment

The following diagram outlines the general workflow for assessing the neuroprotective effects of (-)-Pronuciferine against oxidative stress.

Caption: Workflow for assessing the neuroprotective effects of (-)-Pronuciferine.

Conclusion

(-)-Pronuciferine is a promising natural compound with a diverse pharmacological profile. Its neuroprotective, potential antipsychotic, and metabolic regulatory activities warrant further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of this intriguing alkaloid. Further studies are needed to establish a comprehensive quantitative profile of its receptor interactions and to elucidate the full spectrum of its in vivo efficacy and safety.

References

- 1. Pronuciferine and nuciferine inhibit lipogenesis in 3T3-L1 adipocytes by activating the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. biosensis.com [biosensis.com]

- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 6. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 7. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]

The Neuroprotective Effects of (-)-Pronuciferine on Human Neuronal SH-SY5Y Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pronuciferine, a proaporphine alkaloid, has demonstrated notable neuroactive properties, positioning it as a compound of interest for neurodegenerative disease research. This technical guide provides an in-depth overview of the effects of (-)-Pronuciferine on human neuronal SH-SY5Y cells, a widely used in vitro model for neuronal studies. The document outlines the quantitative effects on cell proliferation and neuroprotection, details the experimental methodologies, and visualizes the implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of (-)-Pronuciferine on SH-SY5Y cells.

Table 1: Effect of (-)-Pronuciferine on SH-SY5Y Cell Proliferation

| Treatment Condition | Concentration | % Increase in Cell Proliferation | Statistical Significance |

| (-)-Pronuciferine | 10 µM | 45% | P < 0.001 |

Table 2: Neuroprotective Effect of (-)-Pronuciferine against H₂O₂-Induced Cell Death

| Treatment Condition | Outcome | Statistical Significance |

| (-)-Pronuciferine + H₂O₂ | Suppressed neuronal death | P < 0.001 |

Table 3: Effect of (-)-Pronuciferine on Intracellular BDNF Protein Expression

| Treatment Condition | Concentration | Outcome | Statistical Significance |

| (-)-Pronuciferine | 10 µM | Increased intracellular BDNF protein expression | P < 0.05 |

Table 4: Impact of (-)-Pronuciferine on Intracellular Metabolite Levels

| Metabolite Pathway | Affected Metabolites | Change in Intracellular Level |

| Glycine-Serine-Threonine Pathway | Serine Dimethylglycine, Sarcosine, Threonine | Altered |

| Amino Acid Metabolism | Aspartic Acid, Glutamine, Tryptophan | Increased |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effects of (-)-Pronuciferine on SH-SY5Y cells.

Cell Culture and Maintenance

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium is replaced every 2-3 days.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the effect of (-)-Pronuciferine on the proliferation and viability of SH-SY5Y cells.

-

Seeding: SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of (-)-Pronuciferine or vehicle control.

-

Incubation: Cells are incubated for the desired treatment period (e.g., 24 hours).

-

MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) is added to each well.

-

Incubation with MTT: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium containing MTT is carefully removed, and 150 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control group.

Hydrogen Peroxide (H₂O₂)-Induced Apoptosis Model

This model is used to evaluate the neuroprotective effects of (-)-Pronuciferine against oxidative stress-induced cell death.

-

Cell Seeding: SH-SY5Y cells are seeded in appropriate culture plates (e.g., 96-well or 6-well plates) and allowed to attach.

-

Pre-treatment: Cells are pre-treated with (-)-Pronuciferine at the desired concentration for a specific duration (e.g., 2 hours) before exposure to H₂O₂.

-

H₂O₂ Treatment: Hydrogen peroxide is added to the culture medium to a final concentration known to induce apoptosis in SH-SY5Y cells (the optimal concentration should be determined empirically, but is often in the range of 100-500 µM).

-

Incubation: Cells are incubated with H₂O₂ for a predetermined time (e.g., 24 hours).

-

Assessment of Apoptosis: Cell viability and apoptosis can be assessed using various methods, such as the MTT assay, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase activity.

Western Blotting for BDNF Expression

This technique is used to quantify the intracellular protein levels of Brain-Derived Neurotrophic Factor (BDNF).

-

Cell Lysis: After treatment with (-)-Pronuciferine, SH-SY5Y cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BDNF. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression of BDNF is normalized to the loading control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics

This method is employed to analyze the changes in the intracellular metabolome of SH-SY5Y cells following treatment with (-)-Pronuciferine.

-

Metabolite Extraction: After treatment, the culture medium is removed, and cells are washed with an appropriate buffer. Intracellular metabolites are then extracted using a cold solvent mixture, typically methanol/water or acetonitrile/water.

-

Derivatization: The extracted metabolites are chemically derivatized to increase their volatility and thermal stability for GC analysis. A common method is two-step derivatization involving methoximation followed by silylation.

-

GC-MS Analysis: The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the individual metabolites, which are then ionized and detected by the mass spectrometer.

-

Data Processing: The raw GC-MS data is processed using specialized software to identify and quantify the metabolites by comparing their mass spectra and retention times to a reference library.

-

Statistical Analysis: Statistical methods, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are used to identify significant changes in metabolite levels between different treatment groups.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of (-)-Pronuciferine in SH-SY5Y cells are associated with the activation of key signaling pathways.

Caption: Signaling pathway of (-)-Pronuciferine in SH-SY5Y cells.

Caption: Workflow for assessing neuroprotective effects.

Conclusion

(-)-Pronuciferine exhibits significant neuroprotective and proliferative effects on human neuronal SH-SY5Y cells. Its mechanism of action involves the modulation of crucial signaling pathways such as MAPK/ERK and PI3K/Akt, leading to increased BDNF expression. These findings underscore the potential of (-)-Pronuciferine as a therapeutic candidate for neurodegenerative disorders. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and neuroscience.

The Potential Role of (-)-Pronuciferine in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A common pathological thread in these conditions is the progressive loss of neuronal structure and function, often linked to oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. Naturally occurring compounds are a promising avenue for the discovery of novel therapeutic agents. (-)-Pronuciferine, a proaporphine alkaloid belonging to the isoquinoline class, has emerged as a molecule of interest for its potential neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of (-)-Pronuciferine's role in neurodegenerative disease models, focusing on quantitative data, experimental methodologies, and implicated signaling pathways.

Quantitative Data Summary

The primary evidence for the neuroprotective effects of (-)-Pronuciferine comes from in vitro studies using a hydrogen peroxide (H₂O₂)-induced oxidative stress model in human SH-SY5Y neuroblastoma cells. This model mimics the neuronal damage caused by excessive reactive oxygen species (ROS), a key factor in neurodegeneration.

| Parameter | Cell Line | Treatment | Concentration of (-)-Pronuciferine | Result | Significance | Reference |

| Cell Proliferation | SH-SY5Y | (-)-Pronuciferine alone | 10 µM | 45% increase in cell proliferation | p < 0.001 | [1][2] |

| Suppression of Neuronal Death | SH-SY5Y | H₂O₂-induced apoptosis | 5 µM and 10 µM | Significant suppression of neuronal death | p < 0.001 | [1][2] |

| BDNF Protein Expression | SH-SY5Y | (-)-Pronuciferine alone | 10 µM | Significant increase in intracellular BDNF protein expression | p < 0.05 | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of (-)-Pronuciferine's neuroprotective effects.

Cell Culture and Maintenance of SH-SY5Y Cells

-

Cell Line: Human neuroblastoma SH-SY5Y cell line.

-

Culture Medium: A 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids (NEAA), and a penicillin/streptomycin antibiotic cocktail (50 ng/ml).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Passaging: Cells are passaged at approximately 80% confluency using trypsin-EDTA solution.

Hydrogen Peroxide (H₂O₂)-Induced Apoptosis Model

This model is used to simulate oxidative stress-induced neuronal cell death.

-

Cell Seeding: SH-SY5Y cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays).

-

Treatment:

-

Cells are pre-treated with varying concentrations of (-)-Pronuciferine (e.g., 5 µM, 10 µM) for a specified period.

-

Following pre-treatment, H₂O₂ is added to the culture medium at a final concentration known to induce apoptosis (e.g., determined by a dose-response curve) for a further incubation period.

-

-

Assessment: Cell viability and apoptosis are assessed using methods such as the MTT assay and Annexin V/PI staining.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

After the desired treatment period, the culture medium is removed.

-

A fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well.

-

The plate is incubated for 2-4 hours at 37°C to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or a specialized detergent reagent) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Western Blotting for Brain-Derived Neurotrophic Factor (BDNF) Expression

This technique is used to detect and quantify the amount of BDNF protein in cell lysates.

-

Cell Lysis:

-

After treatment with (-)-Pronuciferine, cells are washed with ice-cold PBS.

-

Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

-

The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.

-

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Transfer:

-

Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for BDNF.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

A chemiluminescent substrate is added, which reacts with the HRP to produce light.

-

The light signal is captured on X-ray film or with a digital imaging system, and the intensity of the bands corresponding to BDNF is quantified.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the neuroprotective effects of (-)-Pronuciferine are still under investigation. However, based on the available data and the known activities of related isoquinoline alkaloids, several key signaling pathways are likely involved.

Upregulation of BDNF and Pro-Survival Signaling

(-)-Pronuciferine has been shown to significantly increase the intracellular levels of Brain-Derived Neurotrophic Factor (BDNF).[1][2] BDNF is a critical neurotrophin that plays a vital role in neuronal survival, growth, differentiation, and synaptic plasticity. By binding to its receptor, Tropomyosin receptor kinase B (TrkB), BDNF can activate downstream signaling cascades that promote cell survival and protect against apoptosis.

Caption: Proposed BDNF-mediated pro-survival pathway activated by (-)-Pronuciferine.

Modulation of Cellular Metabolism

Metabolomic studies have revealed that (-)-Pronuciferine significantly impacts the glycine-serine-threonine metabolic pathway.[1][2] It also increases the intracellular levels of aspartic acid, glutamine, and tryptophan.[1][2] These amino acids are crucial for neurotransmitter synthesis and cellular energy metabolism, suggesting that (-)-Pronuciferine may exert its neuroprotective effects by supporting fundamental neuronal functions.

Caption: Metabolic pathways potentially modulated by (-)-Pronuciferine.

Potential for Antioxidant and Anti-inflammatory Activity

While direct evidence for (-)-Pronuciferine is pending, many isoquinoline alkaloids exhibit potent antioxidant and anti-inflammatory properties. These compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Furthermore, isoquinoline alkaloids have been shown to suppress neuroinflammation by inhibiting the activation of microglia and the production of pro-inflammatory mediators.

References

Preliminary Biological Activity of (-)-Pronuciferine: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of the Anti-Tumor Potential of a Promising Proaporphine Alkaloid

Abstract

(-)-Pronuciferine, a proaporphine alkaloid, has garnered interest for its potential therapeutic applications. While initial research has highlighted its neuroprotective properties, emerging evidence suggests a possible role as an anti-tumor agent. This technical guide provides a comprehensive overview of the preliminary biological activities of (-)-Pronuciferine, with a focus on its cytotoxic, apoptotic, and cell cycle inhibitory effects on cancer cells. Detailed experimental protocols for key biological assays are presented, alongside a summary of available data and an exploration of potential signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of (-)-Pronuciferine in oncology.

Introduction

(-)-Pronuciferine is a naturally occurring proaporphine alkaloid belonging to the isoquinoline class of compounds. Structurally related alkaloids, such as nuciferine, have demonstrated anti-proliferative and apoptotic effects in various cancer cell lines, including breast cancer.[1] This has prompted investigation into the potential anti-tumor activities of (-)-Pronuciferine. This guide summarizes the current, albeit limited, understanding of its biological effects in the context of cancer and provides detailed methodologies for its further preclinical evaluation.

Cytotoxic Activity

The preliminary assessment of a compound's anti-tumor potential often begins with evaluating its cytotoxicity against various cancer cell lines. While specific IC50 values for (-)-Pronuciferine against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on the related alkaloid nuciferine provide a basis for expected activity. Nuciferine has been shown to inhibit the proliferation of breast cancer cells, suggesting that (-)-Pronuciferine may exhibit similar cytotoxic properties.[1]

Table 1: Cytotoxicity Data for Nuciferine (as a proxy for (-)-Pronuciferine)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Breast Cancer | Not Specified | 24 | [1] |

| MCF-7 | Breast Cancer | Not Specified | 24 | [1] |

Note: This table presents data for nuciferine due to the limited availability of specific IC50 values for (-)-Pronuciferine in the reviewed literature. Further direct experimental evaluation of (-)-Pronuciferine is required.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents exert their effects. The ability of (-)-Pronuciferine to induce apoptosis in cancer cells is a key area of investigation. Studies on nuciferine have shown that it can induce apoptosis in breast cancer cell lines.[1] This suggests that (-)-Pronuciferine may also trigger apoptotic pathways in cancer cells.

Table 2: Apoptosis Induction by Nuciferine in Breast Cancer Cells

| Cell Line | Treatment Concentration | Method | Observation | Reference |

| MDA-MB-231 | Various concentrations | Cell Death Detection ELISA | Increased DNA fragmentation | [1] |

| MCF-7 | Various concentrations | Cell Death Detection ELISA | Increased DNA fragmentation | [1] |

Note: This table presents data for nuciferine. Direct experimental verification of apoptosis induction by (-)-Pronuciferine is necessary.

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, often due to dysregulation of the cell cycle. Compounds that can arrest the cell cycle at specific checkpoints are valuable candidates for anti-cancer drug development. Nuciferine has been observed to cause cell cycle arrest in breast cancer cells, indicating a potential mechanism of action for related alkaloids like (-)-Pronuciferine.[1]

Table 3: Cell Cycle Arrest Induced by Nuciferine

| Cell Line | Treatment Concentration | Phase of Arrest | Method | Reference |

| MDA-MB-231 | Not Specified | Not Specified | Flow Cytometry (Propidium Iodide Staining) | [1] |

| MCF-7 | Not Specified | Not Specified | Flow Cytometry (Propidium Iodide Staining) | [1] |

Note: The specific phase of cell cycle arrest induced by nuciferine was not detailed in the available source. Further investigation is required for (-)-Pronuciferine.

Potential Signaling Pathways

The biological effects of (-)-Pronuciferine are likely mediated through the modulation of specific intracellular signaling pathways. While the precise pathways affected by (-)-Pronuciferine in cancer cells are yet to be fully elucidated, several key pathways are commonly targeted by natural anti-cancer compounds. These include:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its inhibition is a common mechanism for anti-cancer drugs.[2][3][4][5][6][7]

-

MAPK/ERK Signaling Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in cancer.[3][8][9][10][11]

-

NF-κB Signaling Pathway: This pathway is involved in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.[12][13][14][15][16][17]

Further research is necessary to determine if (-)-Pronuciferine exerts its anti-tumor effects through modulation of these or other signaling pathways.

Experimental Protocols

To facilitate further research into the biological activity of (-)-Pronuciferine, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of (-)-Pronuciferine on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

(-)-Pronuciferine stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (-)-Pronuciferine in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

(-)-Pronuciferine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with (-)-Pronuciferine at the desired concentrations for the appropriate time. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing via flow cytometry.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

(-)-Pronuciferine

-

PBS

-

70% Ethanol (ice-cold)

-

PI staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with (-)-Pronuciferine as described for the apoptosis assay.

-

Cell Harvesting: Harvest cells by trypsinization.

-

Cell Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation: The DNA content will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.

Conclusion and Future Directions

The preliminary evidence, largely extrapolated from studies on the related alkaloid nuciferine, suggests that (-)-Pronuciferine holds promise as a potential anti-tumor agent. Its predicted ability to induce cytotoxicity, apoptosis, and cell cycle arrest in cancer cells warrants a more direct and thorough investigation. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of (-)-Pronuciferine against a broad panel of human cancer cell lines.

-

Detailed Mechanistic Studies: Elucidating the specific molecular mechanisms underlying its anti-cancer effects, including the identification of the precise phase of cell cycle arrest and the key molecular players in the apoptotic pathway.

-

Signaling Pathway Analysis: Investigating the impact of (-)-Pronuciferine on key cancer-related signaling pathways, such as PI3K/Akt, MAPK/ERK, and NF-κB, through techniques like western blotting and reporter assays.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy and safety of (-)-Pronuciferine in preclinical animal models of cancer.

The detailed protocols and summarized information provided in this guide offer a solid foundation for advancing the preclinical development of (-)-Pronuciferine as a potential novel therapeutic for cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. abis-files.ksbu.edu.tr [abis-files.ksbu.edu.tr]

- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scienceopen.com [scienceopen.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Targeting the Cell Cycle, RRM2 and NF-κB for the Treatment of Breast Cancers [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Proaporphine Alkaloid (-)-Pronuciferine: A Potential Modulator of Brain-Derived Neurotrophic Factor Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(-)-Pronuciferine, a naturally occurring proaporphine alkaloid, has emerged as a compound of interest in neuropharmacology due to its potential neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of (-)-pronuciferine's influence on the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the quantitative effects, experimental methodologies, and associated signaling pathways of (-)-pronuciferine.

Quantitative Data on BDNF Expression

Research has demonstrated that (-)-pronuciferine can significantly modulate BDNF levels in neuronal cell models. A key study utilizing the human neuroblastoma SH-SY5Y cell line provides the most direct evidence to date.

Table 1: Effect of (-)-Pronuciferine on Intracellular BDNF Protein Expression in SH-SY5Y Cells [1]

| Treatment Group | Concentration | % Increase in BDNF Protein Expression (Mean ± SEM) | Statistical Significance (p-value) |

| Control | - | Baseline | - |

| (-)-Pronuciferine | 10 µM | 17-20% | < 0.05 |

Data summarized from Bayazeid et al., 2020. The study reported a significant increase in intracellular BDNF protein expression at 10 µM.[1] It is important to note that while the study confirmed a statistically significant increase, the precise mean and standard error of the mean for the percentage increase were reported as a range.

Postulated Signaling Pathway

The mechanism by which (-)-pronuciferine upregulates BDNF is believed to involve the activation of canonical neurotrophic signaling cascades. The proposed pathway begins with the activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF, and proceeds through downstream kinase pathways culminating in the activation of the transcription factor CREB (cAMP response element-binding protein), a key regulator of BDNF gene expression.

Caption: Proposed signaling pathway of (-)-pronuciferine-induced BDNF expression.

Experimental Protocols

This section details the methodologies for key experiments relevant to studying the effects of (-)-pronuciferine on BDNF expression, based on established practices in the field.

SH-SY5Y Cell Culture and Treatment

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurobiological studies.

-

Cell Culture: SH-SY5Y cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Plating for Experiments: For experiments, cells are seeded into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that allows for optimal growth and response to treatment.

-

(-)-Pronuciferine Treatment: A stock solution of (-)-pronuciferine is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Cells are treated with the desired concentration of (-)-pronuciferine (e.g., 10 µM) for a specified duration (e.g., 24 hours) before analysis. A vehicle control (medium with the same concentration of DMSO) should always be included.

Caption: General workflow for SH-SY5Y cell culture and treatment.

Quantification of BDNF Protein Expression by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying BDNF levels in cell lysates or culture supernatants.

-

Sample Preparation:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay) for normalization.

-

-

ELISA Procedure:

-

A commercial human BDNF ELISA kit is typically used. The assay is performed according to the manufacturer's instructions.

-

Briefly, standards and samples are added to a microplate pre-coated with a capture antibody specific for human BDNF.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, and the color development is proportional to the amount of BDNF present.

-

The reaction is stopped, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

The concentration of BDNF in the samples is calculated from a standard curve generated using recombinant BDNF standards.

-

Caption: General workflow for a sandwich ELISA to quantify BDNF.

Analysis of Signaling Pathway Activation by Western Blot

Western blotting is used to detect the phosphorylation status of key proteins in the signaling cascade, which is indicative of their activation.

-

Sample Preparation:

-

Prepare cell lysates as described for the ELISA protocol, ensuring the lysis buffer also contains phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the total protein concentration for equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-TrkB, anti-phospho-Akt, anti-phospho-ERK, or anti-phospho-CREB).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Normalization:

-

To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a housekeeping protein (e.g., β-actin or GAPDH).

-

The intensity of the phosphorylated protein band is normalized to the intensity of the total protein or housekeeping protein band.

-

The available evidence suggests that (-)-pronuciferine is a promising compound that can positively modulate BDNF expression in neuronal cells, potentially through the activation of the TrkB-PI3K/Akt-MAPK/ERK-CREB signaling pathway. Further research is warranted to fully elucidate the quantitative aspects of this effect and to confirm the precise molecular mechanisms in various preclinical models. The experimental protocols outlined in this guide provide a framework for researchers to investigate the neurotrophic potential of (-)-pronuciferine and similar compounds.

References

An In-Depth Technical Guide to the Isolation and Characterization of (-)-Pronuciferine from Papaver Species

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for isolating and characterizing the proaporphine alkaloid, (-)-pronuciferine, from plants of the Papaver genus. It includes detailed experimental protocols, quantitative data summaries, and visual representations of workflows and biological pathways to support advanced research and development.

Introduction

(-)-Pronuciferine is a naturally occurring proaporphine alkaloid belonging to the isoquinoline alkaloid class.[1] These compounds are known for their structural diversity and wide range of pharmacological activities.[2][3] While found in various plant families, Papaver species are a notable source of diverse alkaloids, including pronuciferine.[4][5] Recent studies have highlighted the neuroactive potential of pronuciferine, particularly its neuroprotective effects against apoptosis in neuronal cells, making it a compound of interest for neurodegenerative disease research.[1][6] This guide details the process of its extraction, purification, and structural elucidation.

Isolation of (-)-Pronuciferine

The isolation of alkaloids from plant material is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following protocol is a generalized procedure based on standard methodologies for alkaloid extraction from Papaver species.[7][8][9]

Experimental Protocol: Extraction and Purification

-

Plant Material Preparation:

-

Collect fresh plant material from a suitable Papaver species.

-